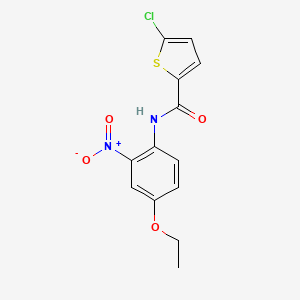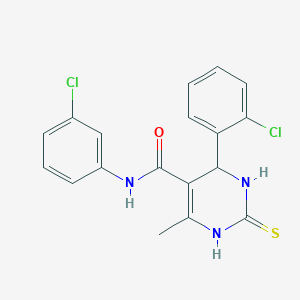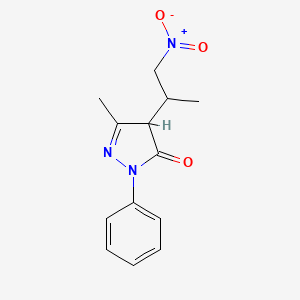![molecular formula C15H22INO2 B5111284 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol, also known as DMPI, is a chemical compound that has been found to have potential applications in scientific research. DMPI is a member of the phenol family and is a derivative of the drug phenoxybenzamine. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用机制
The exact mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is still being studied. It is thought to act as an antagonist at alpha-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
实验室实验的优点和局限性
One advantage of using 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to act on the central nervous system. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have low toxicity in animal studies, making it a safer option for use in research. One limitation of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's neuroprotective effects and ability to cross the blood-brain barrier make it a promising candidate for further study. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's anticancer and anti-inflammatory properties make it a potential candidate for the development of new cancer therapies and treatments for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol and its potential applications in scientific research.
合成方法
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol can be synthesized through a multistep process starting with 4-methoxyphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the iodination of the aromatic ring using iodine and silver nitrate. The piperidine moiety is then added through a Grignard reaction, and the TBDMS group is removed with tetra-n-butylammonium fluoride. The final product is obtained through purification using column chromatography.
科学研究应用
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)15(18)14(6-12)19-3/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSGCAVGSCUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C(=C2)I)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426523 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)

![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)
![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)


![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111295.png)